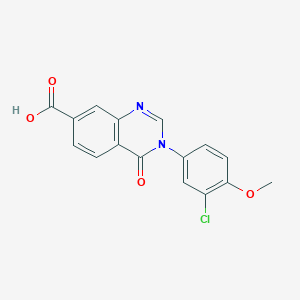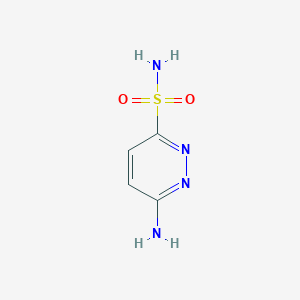![molecular formula C11H18ClNO4 B8052267 tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B8052267.png)
tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate is a complex organic compound with intriguing properties. This molecule is part of the azetidine family, a class of heterocyclic compounds containing a four-membered ring with three carbon atoms and one nitrogen atom. These structures are noteworthy in medicinal chemistry due to their biological activities and their role as building blocks in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound can be synthesized through several steps, typically starting from commercially available precursors. The process involves the reaction of azetidine-1-carboxylic acid with a chloromethylating agent under controlled conditions to introduce the chloromethoxy group. tert-Butyl protection is used to shield the carboxylate group during the synthesis, ensuring selective reactions at other sites on the molecule.
Industrial Production Methods: On an industrial scale, the synthesis of tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate involves optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are employed to handle the reactions efficiently, with stringent control over temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : Undergoes oxidation reactions, typically at the chloromethoxy group, resulting in the formation of higher oxidation state derivatives.
Reduction: : Reduction of the chloromethoxy group can yield corresponding alcohol or other reduced forms.
Oxidation: : Reagents like chromium trioxide or potassium permanganate in an appropriate solvent.
Reduction: : Metal hydrides such as lithium aluminum hydride.
Substitution: : Use of nucleophiles like sodium alkoxides or amines under mild to moderate conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution can introduce a variety of functional groups, significantly altering the molecule's properties.
Applications De Recherche Scientifique
Chemistry: The compound is often used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biology, derivatives of this compound are explored for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Medicinal chemistry research investigates its role in developing new therapeutic agents. Its structural framework is incorporated into drugs designed to target specific enzymes or receptors.
Industry: In the industrial context, this compound finds applications in the development of new materials and as a building block in the synthesis of polymers and specialty chemicals.
Mécanisme D'action
Mechanism: The mechanism of action involves the interaction of the compound or its derivatives with specific molecular targets in biological systems. The functional groups present in the molecule allow it to form covalent or non-covalent bonds with enzymes, receptors, or nucleic acids, leading to its biological effects.
Molecular Targets and Pathways: Molecular targets may include enzymes involved in metabolic pathways, receptors on cell surfaces, or genetic material. The interaction with these targets can modulate biochemical pathways, leading to therapeutic effects or other biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds:
tert-Butyl 3-[2-(hydroxymethoxy)-2-oxoethyl]azetidine-1-carboxylate
tert-Butyl 3-[2-(methoxymethoxy)-2-oxoethyl]azetidine-1-carboxylate
tert-Butyl 3-[2-(ethoxymethoxy)-2-oxoethyl]azetidine-1-carboxylate
Uniqueness: The presence of the chloromethoxy group in tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate sets it apart from its analogs This functional group significantly influences its reactivity and the types of reactions it can undergo
Propriétés
IUPAC Name |
tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-5-8(6-13)4-9(14)16-7-12/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMIPIANOKASJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,3-Dibromo-1-(phenylmethoxymethyl)pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8052190.png)
![3-[2-(Diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid](/img/structure/B8052204.png)


![[(2-Methoxyanilino)-methylsulfanylmethylidene]-(2-methoxyphenyl)azanium;iodide](/img/structure/B8052220.png)
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B8052235.png)



![CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE](/img/structure/B8052278.png)
![Tert-butyl 4-[3-(chloromethoxy)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B8052281.png)



